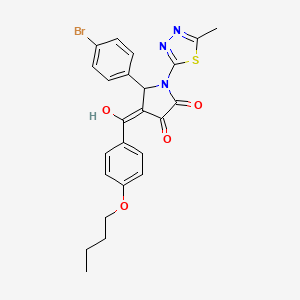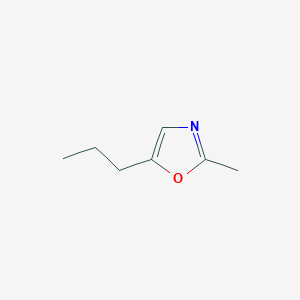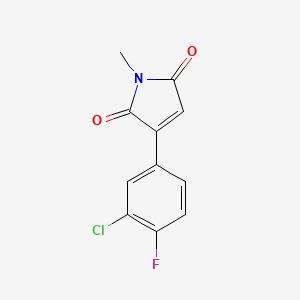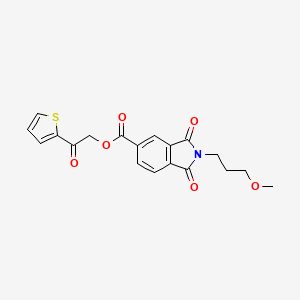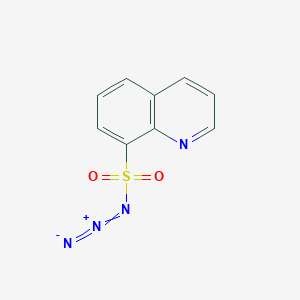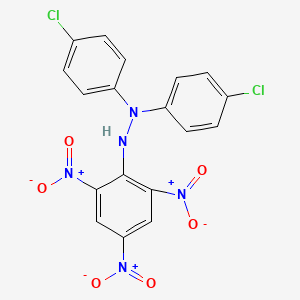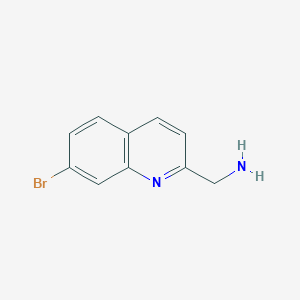
(7-Bromoquinolin-2-YL)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(7-Bromoquinolin-2-YL)methanamine: is a chemical compound with the molecular formula C10H9BrN2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of a bromine atom at the 7th position and a methanamine group at the 2nd position of the quinoline ring structure makes this compound unique. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (7-Bromoquinolin-2-YL)methanamine can be achieved through several methodsFor instance, bromination of 8-hydroxyquinoline with N-bromosuccinimide (NBS) in chloroform can yield 7-bromoquinolin-8-ol, which can then be converted to this compound through subsequent reactions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and amination reactions under controlled conditions. The use of transition metal catalysts, ionic liquids, and green chemistry protocols can enhance the efficiency and sustainability of the production process .
化学反応の分析
Types of Reactions: (7-Bromoquinolin-2-YL)methanamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Coupling Reactions: It can participate in coupling reactions to form biaryl compounds or other complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Various substituted quinolines.
Oxidation Products: Quinoline N-oxides.
Reduction Products: Dihydroquinolines.
科学的研究の応用
Chemistry: (7-Bromoquinolin-2-YL)methanamine is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology: In biological research, this compound is used to study the interactions of quinoline derivatives with biological targets. It serves as a probe to investigate the binding affinities and mechanisms of action of quinoline-based drugs .
Medicine: Quinoline derivatives, including this compound, have shown potential in the treatment of various diseases such as malaria, cancer, and bacterial infections. Their ability to interact with DNA and proteins makes them valuable in medicinal chemistry .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other materials. Its chemical properties make it suitable for applications in material science and nanotechnology .
作用機序
The mechanism of action of (7-Bromoquinolin-2-YL)methanamine involves its interaction with molecular targets such as enzymes, receptors, and DNA. The bromine atom and methanamine group play crucial roles in binding to these targets, leading to various biological effects. For example, in medicinal applications, the compound can inhibit the activity of specific enzymes or interfere with DNA replication, thereby exerting its therapeutic effects .
類似化合物との比較
(7-Bromoquinolin-6-YL)methanamine: Similar structure but with the bromine atom at the 6th position.
(4-Bromoquinolin-7-YL)methanamine: Bromine atom at the 4th position and methanamine group at the 7th position
Uniqueness: (7-Bromoquinolin-2-YL)methanamine is unique due to the specific positioning of the bromine atom and methanamine group, which influences its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it valuable in various scientific and industrial applications .
特性
CAS番号 |
1196153-88-4 |
|---|---|
分子式 |
C10H9BrN2 |
分子量 |
237.10 g/mol |
IUPAC名 |
(7-bromoquinolin-2-yl)methanamine |
InChI |
InChI=1S/C10H9BrN2/c11-8-3-1-7-2-4-9(6-12)13-10(7)5-8/h1-5H,6,12H2 |
InChIキー |
PXRZYXGLMKERJJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC2=C1C=CC(=N2)CN)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


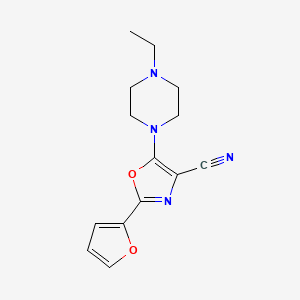
![Carbamic acid, [2-(thiocarbamoyl)ethyl]-,benzyl ester](/img/structure/B14167195.png)

![N-[2-(4-Fluorophenyl)-2-methylpropyl]quinoxaline-2-carboxamide](/img/structure/B14167203.png)
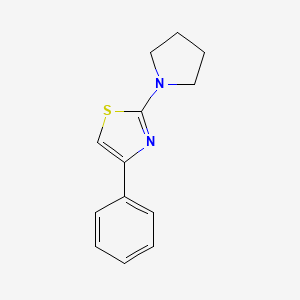
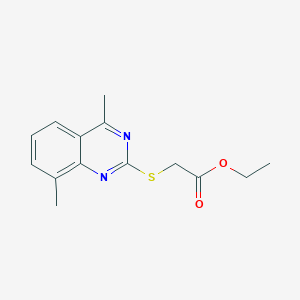
![2-Pyrimidinamine, 4-[1-(phenylsulfonyl)-4-[2-(trimethylsilyl)ethynyl]-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B14167226.png)
